Thiethylperazine maleate
Overview
Description
Thiethylperazine maleate is a compound belonging to the phenothiazine class, primarily used as an antiemetic. It is known for its effectiveness in treating nausea and vomiting associated with anesthesia, mildly emetic cancer chemotherapy agents, radiation therapy, and toxins . This compound is a dopamine antagonist and also interacts with other receptors such as serotonin and histamine receptors .
Mechanism of Action
Target of Action
Thiethylperazine maleate, also known as Thiethylperazine dimaleate, is an antagonist of several receptors. Its primary targets include dopamine receptors (DRD1, DRD2, DRD4), serotonin receptors (5-HT 2A, 5-HT 2C), muscarinic acetylcholine receptors (mAChRs 1 through 5), α1 adrenergic receptor, and histamine H1 receptor . These receptors play crucial roles in various physiological processes, including neurotransmission, regulation of mood, and immune response.
Mode of Action
This compound exerts its therapeutic effect by blocking dopamine receptors in the brain . It is an antagonist at types 1, 2, and 4 dopamine receptors, 5-HT receptor types 2A and 2C, muscarinic receptors 1 through 5, alpha (1)-receptors, and histamine H1-receptors . Its antipsychotic effect is due to antagonism at dopamine and serotonin type 2 receptors, with greater activity at serotonin 5-HT2 receptors than at dopamine type-2 receptors .
Biochemical Pathways
Its antagonistic action on dopamine and serotonin receptors suggests that it may influence the dopaminergic and serotonergic pathways, which are involved in mood regulation and other central nervous system functions .
Pharmacokinetics
This compound is highly lipophilic and binds with membranes and serum proteins (over 85%). It accumulates in organs with high blood flow and penetrates the placenta . It is mainly metabolized in the liver, and only 3% is eliminated unchanged . The half-life of this compound is approximately 12 hours .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the modulation of neurotransmission. By blocking dopamine and serotonin receptors, it can alter the transmission of these neurotransmitters, potentially affecting mood and other neurological functions . It also activates the transport protein ABCC1 that clears beta-amyloid from brains of mice .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its lipophilic nature allows it to cross biological membranes, which can be influenced by the lipid composition of these membranes. Additionally, its metabolism in the liver suggests that liver function and the presence of other drugs can affect its action .
Biochemical Analysis
Biochemical Properties
Thiethylperazine Maleate is an antagonist at types 1, 2, and 4 dopamine receptors, 5-HT receptor types 2A and 2C, muscarinic receptors 1 through 5, alpha (1)-receptors, and histamine H1-receptors . The biochemical interactions of this compound are primarily due to its antagonism at dopamine and serotonin type 2 receptors, with greater activity at serotonin 5-HT2 receptors than at dopamine type-2 receptors .
Cellular Effects
This compound influences cell function by affecting the vomiting center in the reticular formation of the medulla oblongata and the chemoreceptor zone that triggers the gag reflex in the fourth ventricle of the brain . It is likely that the drug also inhibits the afferent impulses of the autonomic nervous system via the vagus nerve .
Molecular Mechanism
The molecular mechanism of action of this compound is primarily due to its antagonistic effects on dopamine and serotonin type 2 receptors . By binding to these receptors, this compound inhibits their function, leading to its therapeutic effects .
Temporal Effects in Laboratory Settings
A new voltammetric method has been proposed for high sensitive this compound determination, using a glassy carbon electrode modified with semi-graphitized carbon nanofibers/MnO nanocomposite . This method has been successfully applied to highly sensitive this compound determination in complex matrices, such as tablets and plasma with good recovery .
Dosage Effects in Animal Models
The pharmacokinetics of this compound in humans have not been thoroughly studied . It is well absorbed after oral administration, very lipophilic, and highly bound to plasma membranes and proteins . It accumulates in organs with high blood flow and easily crosses the placenta .
Metabolic Pathways
This compound is metabolized mainly in the liver, with only 3% excreted unchanged by the kidneys . It is excreted mainly in the urine, primarily in the form of metabolites .
Transport and Distribution
This compound is highly bound to plasma membranes and proteins, and it accumulates in organs with high blood flow . This suggests that it may interact with transporters or binding proteins that facilitate its distribution within cells and tissues .
Subcellular Localization
Given its lipophilic nature and high binding to plasma membranes and proteins, it is likely that it localizes to areas of the cell where these components are abundant .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiethylperazine involves several steps. The Goldberg reaction between 3-(ethylsulfanyl)aniline and 2-chlorobenzoic acid forms a diarylamine intermediate. This intermediate undergoes thermolytic removal of the carboxyl group to form a phenothiazine derivative. The final step involves alkylation with 1-(γ-chloropropyl)-4-methylpiperazine in the presence of sodamide to yield thiethylperazine .
Industrial Production Methods
Industrial production of thiethylperazine maleate involves similar synthetic routes but on a larger scale. The process includes precise control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The final product is often crystallized and purified to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Thiethylperazine maleate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding sulfide.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and solvents .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of thiethylperazine .
Scientific Research Applications
Thiethylperazine maleate has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studying phenothiazine derivatives and their reactions.
Industry: It is used in the pharmaceutical industry for the production of antiemetic drugs.
Comparison with Similar Compounds
Similar Compounds
Prochlorperazine: Another phenothiazine derivative used as an antiemetic and antipsychotic.
Chlorpromazine: Used primarily as an antipsychotic but also has antiemetic properties.
Promethazine: Known for its antihistamine and antiemetic effects.
Uniqueness
Thiethylperazine maleate is unique due to its specific receptor profile and its ability to clear beta-amyloid, which is not commonly observed in other phenothiazine derivatives. This makes it a promising candidate for research in neurodegenerative diseases .
Properties
CAS No. |
1179-69-7 |
---|---|
Molecular Formula |
C30H37N3O8S2 |
Molecular Weight |
631.8 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;2-ethylsulfanyl-10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine |
InChI |
InChI=1S/C22H29N3S2.2C4H4O4/c1-3-26-18-9-10-22-20(17-18)25(19-7-4-5-8-21(19)27-22)12-6-11-24-15-13-23(2)14-16-24;2*5-3(6)1-2-4(7)8/h4-5,7-10,17H,3,6,11-16H2,1-2H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+ |
InChI Key |
RVBRTNPNFYFDMZ-LVEZLNDCSA-N |
SMILES |
CCSC1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCN(CC4)C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Isomeric SMILES |
CCSC1=CC2=C(SC3=CC=CC=C3N2CCCN4CCN(CC4)C)C=C1.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CCSC1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCN(CC4)C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Appearance |
Solid powder |
boiling_point |
227 °C @ 0.01 mm Hg |
Color/Form |
Crystals from acetone |
melting_point |
62-64 °C Crystals from ethanol; MP: 214-216 °C /Dihydrochloride/ Crystals from ethanol; MP: 139 °C /Dimalate/ 62 - 64 °C |
Key on ui other cas no. |
1179-69-7 |
physical_description |
Solid |
Pictograms |
Irritant; Environmental Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
1420-55-9 (Parent) |
shelf_life |
>3 years if stored properly |
solubility |
WHITE TO FAINTLY YELLOW CRYSTALLINE POWDER; SLIGHT ODOR; FREELY SOL IN WATER; SOL IN METHANOL; PH (FRESHLY PREPARED 1 IN 100 SOLN) BETWEEN 2.8-3.8 /MALATE/ FAINTLY YELLOWISH, FINE, CRYSTALLINE, VOLUMINOUS POWDER; ODORLESS OR HAS VERY SLIGHT ODOR; BITTER TASTE; MELTS @ 183 °C WITH DECOMP; POORLY SOL IN WATER, METHANOL, ABSOLUTE ETHANOL; VERY POORLY SOL IN BENZENE, ETHER, CHLOROFORM /MALEATE/ 4.87e-03 g/L |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Toresten; Tresten; Torecan maleate; Torecan bimaleate; Torecan dimaleate; Thiethylperazine Maleate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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